Epitheaflagallin 3-O-gallate (ETFGg) is a polyphenol found in black tea, albeit in minor quantities [, ]. It is not naturally present in significant amounts in green tea but can be enzymatically synthesized from epigallocatechin gallate (EGCg), a major green tea catechin, through laccase-catalyzed oxidation in the presence of gallic acid [, , ]. This enzymatic conversion process leads to a significant increase in ETFGg concentration in treated green tea extracts, distinguishing them from untreated ones []. ETFGg belongs to the class of theaflavin derivatives, which are formed through the oxidative dimerization of catechins during tea fermentation []. Due to its diverse bioactivities, ETFGg is considered a promising functional food ingredient and a potential therapeutic agent for various health conditions [].
The primary chemical reaction involving ETFGg synthesis is the laccase-catalyzed oxidative coupling of EGCg and gallic acid [, ]. This reaction involves the formation of a new C-C bond between the B-ring of EGCg and the aromatic ring of gallic acid, resulting in the dimeric structure of ETFGg []. The reaction is highly specific, catalyzed by laccase, and requires the presence of both EGCg and gallic acid [, ].
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